

1-Ethynyladamantane: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Ethynyladamantane

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Introduction

1-Ethynyladamantane, a derivative of adamantane, presents a unique structural motif characterized by the rigid, cage-like adamantane core appended with a reactive ethynyl group. This combination of a bulky, lipophilic cage and a functionally versatile alkyne makes it a compound of significant interest in medicinal chemistry and materials science. Its rigid framework can serve as a non-aromatic bioisostere for phenyl groups, potentially improving metabolic stability and pharmacokinetic profiles of drug candidates. The terminal alkyne provides a handle for a variety of chemical transformations, including click chemistry, Sonogashira coupling, and polymerization reactions. This technical guide provides an in-depth overview of the core physicochemical properties of **1-ethynyladamantane**, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

The physicochemical properties of **1-ethynyladamantane** are summarized in the table below, providing a comprehensive dataset for researchers.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₆	[1][2]
Molecular Weight	160.26 g/mol	[1][2]
Monoisotopic Mass	160.125200510 Da	[2][3]
Appearance	White to off-white solid	[1]
Melting Point	82-83 °C	[4]
Boiling Point	209.3 ± 7.0 °C (at 760 Torr)	[1]
95-100 °C (at 1 mmHg)	[4]	
Density	1.01 ± 0.1 g/cm ³ (at 20 °C, 760 Torr)	[1]
Solubility	Slightly soluble in Acetone and Chloroform.[1] Practically insoluble in water, but readily soluble in nonpolar organic solvents.[5][6]	
Flash Point	70.1 ± 12.3 °C	[1]
Storage Temperature	Room Temperature, sealed in dry conditions	[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **1-ethynyladamantane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift (δ) in ppm	Multiplicity	Assignment
¹ H NMR	CDCl ₃	2.08	s	≡C-H
1.94	m	3H, adamantane-H		
1.87	m	6H, adamantane-H ₂		
1.67	m	6H, adamantane-H ₂		
¹³ C NMR	CDCl ₃	93.1	≡C-	
66.6	≡CH			
42.7	adamantane-C			
36.3	adamantane-C			
29.4	adamantane-C			
27.9	adamantane-C			

Reference for NMR data:[1]

Mass Spectrometry

- Gas Chromatography-Electron Ionization (GC-EI), positive ion mode: m/z calculated for M⁺: 160.1252, measured: 160.0990.[1]

Experimental Protocols

Synthesis of 1-Ethynyladamantane from 1-Bromoadamantane

This protocol describes the synthesis of **1-ethynyladamantane** starting from 1-bromoadamantane via a two-step process involving the formation of an intermediate, 1-(2,2-dibromoethyl)adamantane, followed by dehydrobromination.[4][7]

Step 1: Synthesis of 1-(2,2-dibromoethyl)adamantane

- Cool a solution of 45 g (0.17 mol) of 1-bromoadamantane in 60 ml of vinyl bromide to -65 °C.
[4]
- Add 10 g of aluminum bromide portionwise over a period of 2 hours.[4]
- Pour the reaction mixture onto 500 g of ice.[4]
- Neutralize the mixture with a 10% aqueous sodium carbonate solution.[4]
- Extract the product with methylene chloride (3 x 100 ml).[4]
- Combine the organic extracts, dry them over magnesium sulfate (MgSO₄), and evaporate the solvent to yield an oil containing 1-(2,2-dibromoethyl)adamantane and polyvinyl bromide.
[4]

Step 2: Dehydrobromination to **1-Ethynyladamantane**

- Dissolve the oil from the previous step in 100 ml of triglyme.[4]
- Add 38 g (0.34 mol) of potassium t-butoxide to the solution.[4]
- Heat the mixture at 160 °C for 3 hours.[4]
- Cool the mixture and dilute it with 300 ml of water.[4]
- Extract the product with hexane (3 x 100 ml).[4]
- Combine the hexane extracts, dry them over magnesium sulfate (MgSO₄), and distill to obtain **1-ethynyladamantane**. [4] The reported yield is 52% based on the starting 1-bromoadamantane.[4]



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*Synthesis workflow for **1-ethynyladamantane**.*

Biological and Medicinal Chemistry Context

Adamantane derivatives have a rich history in medicinal chemistry, with notable examples like amantadine and rimantadine being used as antiviral agents.[8][9] The introduction of the adamantane cage into a molecule generally increases its lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.[8][10] The rigid adamantane scaffold can also serve to orient functional groups in a specific and constrained manner, which can be advantageous for binding to biological targets. While specific signaling pathways for **1-ethynyladamantane** are not yet extensively documented, its potential as a building block in the synthesis of novel bioactive compounds is significant. The ethynyl group allows for its incorporation into larger molecules through various coupling reactions, opening avenues for the development of new therapeutics and chemical probes.[11]

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- To cite this document: BenchChem. [1-Ethynyladamantane: A Comprehensive Physicochemical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297099#physicochemical-properties-of-1-ethynyladamantane]

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